2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of complex organophosphorus compounds like "2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide" often involves multi-step organic reactions, starting from simpler phosphorus-containing compounds and aromatic aldehydes or ketones. For instance, aromatic ketones can react with aromatic aldehydes in the presence of a base like NaOH to yield intermediates, which upon further reactions with hydroxylamine and catalysts, afford isoxazolines. These isoxazolines can then undergo condensation reactions with compounds like formaldehyde and benzocaine, eventually leading to complex structures similar to the target compound (Dighe, Mahajan, Maste, & Bhat, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like NMR and IR, coupled with X-ray crystallography for precise structural determination. The complex can exhibit unique structural features, such as specific conformational arrangements dictated by the cyclohexyl ring's stereochemistry and the spatial orientation of the diphenylphosphanyl groups (Sakamoto, Kondo, Onozato, & Aoyama, 2006).
Chemical Reactions and Properties
The chemical reactivity of "2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide" can involve interactions at the phosphorus centers or the amide linkage, leading to various transformation possibilities. For example, reactions with metal salts can lead to the formation of coordination compounds, where the phosphorus atoms act as ligands to the metal center, influencing the compound's optical and catalytic properties (Kovalev, Kiskin, Borodkin, Popov, & Eremenko, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be significantly influenced by the compound's molecular architecture. X-ray diffraction studies can reveal the crystalline structure, showcasing how the molecular conformation and intermolecular interactions dictate the compound's physical state and stability (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Scientific Research Applications
1. Use in Synthesis of Heterofunctionalized Phosphane Ligands
The compound has been utilized in the synthesis of new heterofunctionalized phosphane ligands, such as [(1R,2R)-N-(2-aminocyclohexyl)]-2-(diphenylphosphanyl)benzamide (L1). These ligands have been used in the formation of neutral trichlorooxorhenium(V) complexes, showcasing its utility in complex organometallic synthesis (Correia, Domingos, & Santos, 2000).
2. Catalysis in Asymmetric Hydrogenation
A rhodium(I) complex of a related ligand, (1R,2R)-bis(N-diphenylphosphinomethylamino)cyclohexane, has been reported to catalyze asymmetric hydrogenation of α-acylaminoacrylic acids. This process yields N-acylated amino acids with high optical purity, indicating the potential of similar compounds in enantioselective catalysis (HanakiKazuhiro, KashiwabaraKazuo, & FujitaJunnosuke, 1978).
3. Development of Novel Re(I) Tricarbonyl Complexes
The compound plays a role in the synthesis and structural characterization of novel Re(I) tricarbonyl complexes. It is used in reactions leading to complexes with interesting coordination geometries, highlighting its importance in the study of coordination chemistry and organometallic compounds (Kniess et al., 2003).
4. In Conformational Analysis of Catalysts
This compound has been synthesized and its conformation analyzed using NMR spectroscopy. Such studies are essential in understanding the structure-activity relationship of catalysts, contributing to the development of more efficient catalytic systems (Sakamoto et al., 2006).
5. As Ligands in Metal Complexes
The compound serves as a ligand in various metal complexes. Such complexes have potential applications in catalysis, materials science, and medicinal chemistry, demonstrating the compound's versatility in coordination chemistry (Correia et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSEDAJMGFTLR-XRSDMRJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894121 | |
Record name | Trost ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-DACH-phenyl Trost ligand | |
CAS RN |
138517-61-0 | |
Record name | Trost Ligand | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138517-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trost ligand, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138517610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trost ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROST LIGAND, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4RRX95R5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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